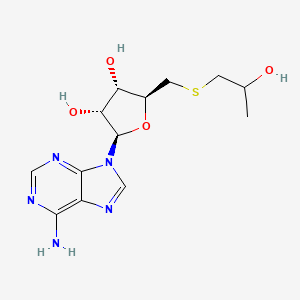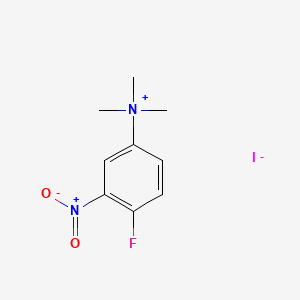
4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide is a chemical compound with the molecular formula C9H12FIN2O2 and a molecular weight of 326.11 g/mol. It is known for its unique structural properties, which include a fluoro group, a nitro group, and a trimethylammonium group attached to an aniline ring. This compound is often used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide typically involves the nitration of 4-fluoroaniline followed by quaternization with methyl iodide. The reaction conditions generally include:
Nitration: 4-Fluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Quaternization: The resulting 4-fluoro-3-nitroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure high purity and yield. Cleanroom conditions and cGMP (current Good Manufacturing Practice) standards are often maintained to produce high-quality batches.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the aniline ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluoro or nitro groups.
Reduction: 4-Fluoro-N,N,N-trimethyl-3-aminoanilinium iodide.
Oxidation: N-oxides of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide involves its interaction with molecular targets through its functional groups. The fluoro and nitro groups can participate in various chemical reactions, while the trimethylammonium group can interact with negatively charged sites on biomolecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-3-nitroanilinium iodide: Lacks the fluoro group, making it less reactive in certain substitution reactions.
4-Fluoro-N,N,N-trimethylanilinium iodide:
4-Fluoro-N,N,N-trimethyl-3-aminoanilinium iodide: A reduced form of the original compound, with different chemical properties.
Uniqueness
4-Fluoro-N,N,N-trimethyl-3-nitroanilinium iodide is unique due to the presence of both fluoro and nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and research applications. Its structural features allow it to participate in diverse chemical processes, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
39508-27-5 |
|---|---|
Molekularformel |
C9H12FIN2O2 |
Molekulargewicht |
326.11 g/mol |
IUPAC-Name |
(4-fluoro-3-nitrophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H12FN2O2.HI/c1-12(2,3)7-4-5-8(10)9(6-7)11(13)14;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QVAYBTQAQYWEOZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



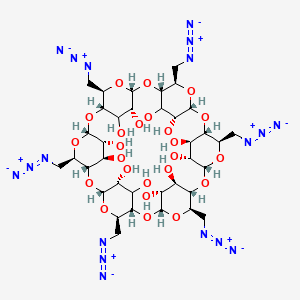
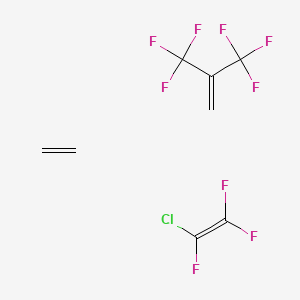
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
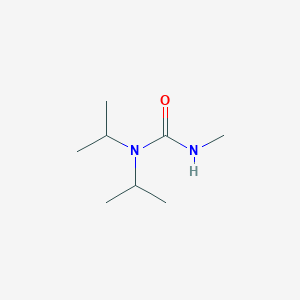
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)
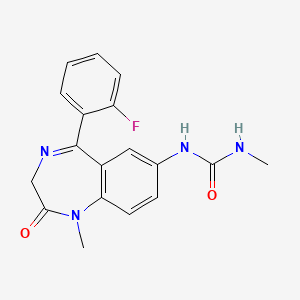
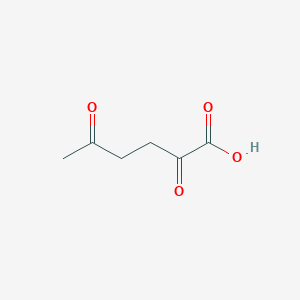
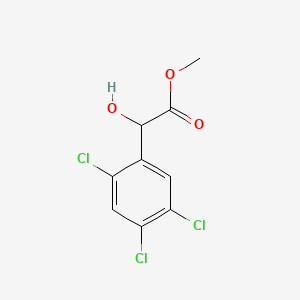
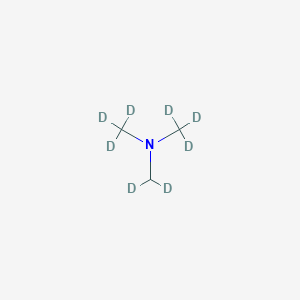
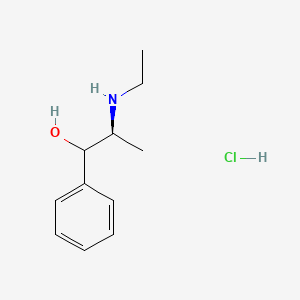
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
